![molecular formula C19H20N6O2 B2475129 N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896074-97-8](/img/structure/B2475129.png)
N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The compound has an imidazole ring attached to a propyl group, and a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine moiety, which is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, imidazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Modifications to Enhance Stability
One study outlines efforts to reduce metabolism mediated by aldehyde oxidase (AO) through systematic structure modifications of imidazo[1,2-a]pyrimidine. This research indicates that altering the heterocycle or blocking the reactive site are effective strategies to reduce AO metabolism, which can be useful for enhancing the stability and efficacy of similar compounds in drug discovery programs (Linton et al., 2011).
DNA Recognition and Gene Expression Modulation
Another area of research focuses on the design, synthesis, and biophysical characteristics of polyamides, including pyrrole and imidazole-containing compounds. These compounds can target specific DNA sequences in the minor groove, controlling gene expression. Such polyamides are being explored as potential medicinal agents for treating diseases like cancer (Chavda et al., 2010).
Enhancing Cellular Uptake
Further studies aim to enhance the cellular uptake and biological activity of Py-Im polyamides, a class of programmable, sequence-specific DNA binding oligomers. Modifications of the hairpin γ-aminobutyric acid turn unit in these compounds have shown to significantly enhance their cellular uptake and biological effects, indicating a promising approach for controlling the intracellular concentration of these compounds for therapeutic applications (Meier et al., 2012).
Antimicrobial and Antituberculosis Activity
Research on imidazo[1,2-a]pyridine carboxamides, including those with modifications similar to the chemical structure , has shown promising in vitro activity against various tuberculosis strains, including multi- and extensive drug-resistant strains. These findings suggest a potential application in developing new antituberculosis agents (Moraski et al., 2011).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-4-5-16-22-17-14(19(27)25(16)11-13)10-15(23(17)2)18(26)21-6-3-8-24-9-7-20-12-24/h4-5,7,9-12H,3,6,8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPFFALGQKWZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCN4C=CN=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.